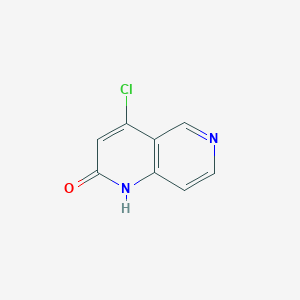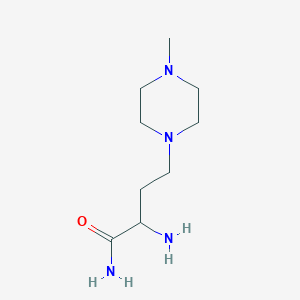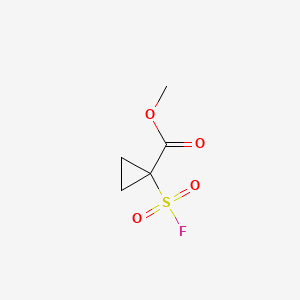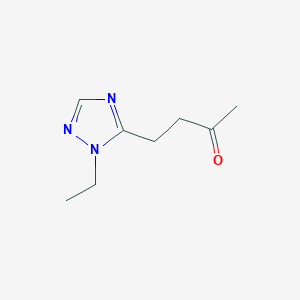
3-(4-(BenZyloxy)-2-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a benzyloxy group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-2-fluorobenzaldehyde.
Condensation Reaction: This intermediate undergoes a condensation reaction with a suitable pyridine derivative under basic conditions.
Cyclization: The resulting product is then cyclized to form the desired pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced forms of the pyridine ring or benzyloxy group.
Substitution: Various substituted pyridine or benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-(Benzyloxy)-2-fluorophenyl)pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Fluoropyridine: Lacks the benzyloxy group, resulting in different chemical properties and applications.
3-(4-(Benzyloxy)phenyl)pyridine: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
3-(4-(Benzyloxy)-2-fluorophenyl)pyridine is unique due to the presence of both the benzyloxy group and the fluorine atom, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H14FNO |
|---|---|
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
3-(2-fluoro-4-phenylmethoxyphenyl)pyridine |
InChI |
InChI=1S/C18H14FNO/c19-18-11-16(21-13-14-5-2-1-3-6-14)8-9-17(18)15-7-4-10-20-12-15/h1-12H,13H2 |
InChI-Schlüssel |
BDWISRBWUQAFST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CN=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)


![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)


